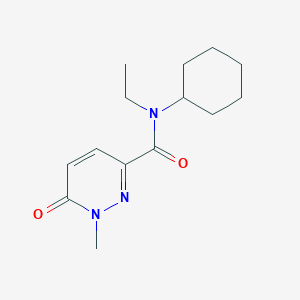![molecular formula C11H17NO3S B7510541 N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide, commonly known as MMSE or NS6740, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective modulator of the GABA-A receptor, which plays a crucial role in regulating the excitability of neurons in the brain. In
科学的研究の応用
MMSE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, anticonvulsant, and hypnotic effects in animal models. MMSE has also been investigated for its potential as a treatment for alcohol withdrawal syndrome, epilepsy, and anxiety disorders.
作用機序
MMSE selectively modulates the GABA-A receptor, which is a ligand-gated ion channel that is widely distributed in the brain. GABA-A receptors are responsible for mediating the inhibitory effects of the neurotransmitter GABA on neuronal activity. MMSE enhances the activity of GABA-A receptors by binding to a specific site on the receptor complex, which increases the frequency of chloride ion channel opening and hyperpolarizes the neuron.
Biochemical and physiological effects:
MMSE has been shown to have a range of biochemical and physiological effects in animal models. It increases the levels of GABA in the brain, which leads to a reduction in neuronal excitability and anxiolytic effects. MMSE also modulates the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
実験室実験の利点と制限
MMSE has several advantages for use in lab experiments. It is highly selective for the GABA-A receptor and has a low affinity for other receptor types, which reduces the risk of off-target effects. MMSE is also stable and has a long half-life, which makes it suitable for use in in vivo experiments. However, MMSE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on MMSE. One area of interest is the development of new analogs of MMSE that have improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the potential therapeutic applications of MMSE in other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, the mechanisms underlying the biochemical and physiological effects of MMSE need further exploration to fully understand its therapeutic potential.
Conclusion:
In conclusion, MMSE is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective modulation of the GABA-A receptor makes it a valuable tool for investigating the role of this receptor in neuronal function and behavior. The synthesis of MMSE is a complex process that requires specialized equipment and careful handling of hazardous chemicals. Future research on MMSE will likely focus on the development of new analogs, the investigation of its therapeutic potential in other disorders, and the exploration of its biochemical and physiological effects.
合成法
The synthesis of MMSE involves the reaction of N-methylmethanesulfonamide with 2-methoxyphenylethylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure MMSE. The synthesis of MMSE is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
特性
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9(12(2)16(4,13)14)10-7-5-6-8-11(10)15-3/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNIYBPMXFEIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)



![4-[4-[[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7510505.png)


![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)


